Diphenyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
Diphenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a carboxylic acid group
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole derivatives are known to be involved in various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl-1,3-oxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring . Another method includes the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce costs associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often require strong acids or bases as catalysts .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, oxazolines, and phenyl derivatives .
Scientific Research Applications
Diphenyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with only the oxazole ring and no phenyl or carboxylic acid groups.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
1,3,4-Oxadiazole: A related heterocyclic compound with an additional nitrogen atom in the ring.
Uniqueness
Diphenyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of two phenyl groups and a carboxylic acid group, which enhance its chemical reactivity and potential for forming diverse derivatives . These structural features also contribute to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,5-diphenyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-14(11-7-3-1-4-8-11)20-15(17-13)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSHSBBYKLXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-78-9 |
Source
|
Record name | diphenyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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